molecular formula C22H18N2O3S B2648073 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide CAS No. 361173-50-4

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide

Cat. No.: B2648073
CAS No.: 361173-50-4
M. Wt: 390.46
InChI Key: OMWBRQPVKSOMEL-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide is a complex organic compound with a molecular formula of C20H14N2O3S. This compound is characterized by its unique structure, which includes a thiazole ring fused to an acenaphthene moiety and a benzamide group substituted with two methoxy groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Fusing the Thiazole Ring to Acenaphthene: This step involves the reaction of the synthesized thiazole with acenaphthene derivatives, often using Friedel-Crafts acylation or alkylation reactions.

    Introduction of the Benzamide Group: The benzamide group is introduced through the reaction of the intermediate compound with 3,5-dimethoxybenzoic acid or its derivatives, using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or organelles.

Comparison with Similar Compounds

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3,5-dimethoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-15-8-14(9-16(11-15)27-2)21(25)24-22-23-20-17-5-3-4-12-6-7-13(19(12)17)10-18(20)28-22/h3-5,8-11H,6-7H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWBRQPVKSOMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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